2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
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Overview
Description
2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound featuring multiple functional groups, including aromatic rings, a thioether, and a triazaspiro structure. Compounds with such diverse functionalities are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide likely involves multiple steps, including the formation of the triazaspiro core, introduction of the thioether group, and coupling with the aromatic amines.
Formation of the Triazaspiro Core: This could be achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a diketone, under acidic or basic conditions.
Introduction of the Thioether Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using an alkyl halide and a thiol.
Coupling with Aromatic Amines: The final step might involve coupling the intermediate with 3,4-dimethylphenyl and 3-methoxyphenyl amines using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing conditions for yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation at the thioether group to form a sulfoxide or sulfone.
Reduction: Reduction reactions might target the aromatic nitro groups (if present) or the triazaspiro ring.
Substitution: Electrophilic aromatic substitution could occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic rings or triazaspiro derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biochemical Probes: Used to study biological pathways and enzyme functions.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Diagnostics: Used in the development of diagnostic agents.
Industry
Materials Science:
Agriculture: Investigated for use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or nucleic acids, and the pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: Lacks the ethylthio and methoxy groups.
3-(ethylthio)-N-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: Lacks the 3,4-dimethylphenyl group.
Uniqueness
The presence of both the ethylthio and methoxy groups, along with the triazaspiro core, makes 2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in terms of potency, selectivity, and stability.
This structured approach provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-3-ethylsulfanyl-N-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2S/c1-5-32-23-22(19-10-9-17(2)18(3)15-19)27-25(28-23)11-13-29(14-12-25)24(30)26-20-7-6-8-21(16-20)31-4/h6-10,15-16H,5,11-14H2,1-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVLIGFDFWTUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC(=CC=C3)OC)N=C1C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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